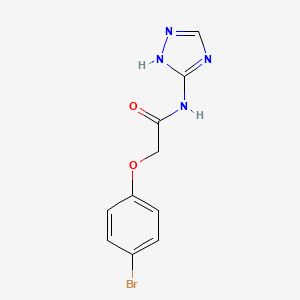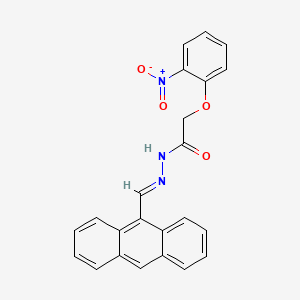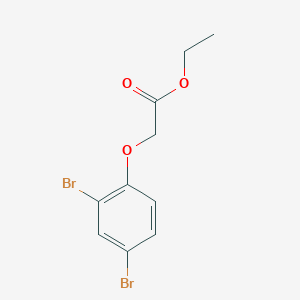
4-isopropylphenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropylphenyl 4-methoxybenzoate is a chemical compound commonly known as IPPB. It is a white crystalline powder with a molecular weight of 276.33 g/mol. IPPB is widely used in scientific research due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Waste-Free Synthesis of Condensed Heterocyclic Compounds : A study by Shimizu et al. (2009) demonstrates the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, which efficiently produces 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence. This method showcases the potential of 4-isopropylphenyl 4-methoxybenzoate in synthesizing fluorescent materials for various applications, including organic electronics and sensing technologies Shimizu, M., Hirano, K., Satoh, T., & Miura, M. (2009). The Journal of Organic Chemistry.
Polymorphism-Dependent Emission : Gu et al. (2012) explored the synthesis and optical properties of di(p-methoxylphenyl)dibenzofulvene and its analogues, which show polymorphism-dependent emission in the solid state. These compounds, including derivatives of this compound, exhibit potential for use in optical waveguides and amplified spontaneous emission, highlighting their relevance in advanced optical materials and devices Gu, X., Yao, J., Zhang, G., et al. (2012). Advanced Functional Materials.
Environmental Science and Analytical Chemistry
Determination of UV Filters in Environmental Samples : The presence of UV filters, including derivatives of this compound, in environmental samples like water, sediment, and sewage sludge, has been investigated due to their potential endocrine-disrupting effects. Zhang et al. (2011) developed a method for determining benzophenone and benzotriazole UV filters in sediment and sewage sludge, emphasizing the environmental relevance of these compounds and the need for monitoring their presence in ecosystems Zhang, Z.-F., Ren, N.-q., Li, Y.-F., et al. (2011). Environmental Science & Technology.
Photodegradation Studies of UV Filters : Schwack and Rudolph (1995) studied the photochemistry of dibenzoyl methane UVA filters, including 4-isopropyldibenzoyl methane, under different solvent conditions. Their findings contribute to understanding the stability and degradation pathways of these compounds when exposed to UVA light, which is crucial for assessing their longevity and efficacy in sunscreen formulations Schwack, W. & Rudolph, T. (1995). Journal of Photochemistry and Photobiology B: Biology.
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)13-4-10-16(11-5-13)20-17(18)14-6-8-15(19-3)9-7-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZBJCUXDJWTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5597399.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5597414.png)
![4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide](/img/structure/B5597424.png)


![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-ylmethyl)benzamide](/img/structure/B5597440.png)

![1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)


![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)
